molecular formula C14H9N3O3 B325213 N-(4-cyanophenyl)-3-nitrobenzamide

N-(4-cyanophenyl)-3-nitrobenzamide

Cat. No.: B325213
M. Wt: 267.24 g/mol
InChI Key: FLZXFSVFNRKBNP-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3-nitrobenzamide is a chemical compound with the molecular formula C 14 H 9 N 3 O 3 and an average molecular mass of 267.24 g/mol . Its defined molecular structure, featuring both cyano and nitro functional groups, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar scaffolds, particularly salicylanilide derivatives, have demonstrated significant research interest in oncology, showing potent anti-proliferative effects against a diverse panel of human cancer cell lines, including melanoma, renal, and breast cancers . Mechanistic studies on related anilide compounds suggest potential activity as inhibitors of key oncogenic pathways. Research indicates that such molecules can interact with critical protein targets like Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinases (CDK2/4/6), which are central regulators of cell cycle progression, survival, and angiogenesis . This dual-targeting potential makes related benzamide compounds promising starting points for developing novel targeted cancer therapies. N-(4-cyanophenyl)-3-nitrobenzamide is supplied for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

N-(4-cyanophenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H9N3O3/c15-9-10-4-6-12(7-5-10)16-14(18)11-2-1-3-13(8-11)17(19)20/h1-8H,(H,16,18)

InChI Key

FLZXFSVFNRKBNP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-cyanophenyl)-3-nitrobenzamide with structurally analogous benzamide derivatives, focusing on substituent effects, synthesis, and properties:

Compound Name Molecular Formula Substituents (Benzamide/Phenyl) Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
N-(4-cyanophenyl)-3-nitrobenzamide C₁₄H₉N₃O₃ 3-NO₂ (benzamide); 4-CN (phenyl) 267.24 Likely Schotten-Baumann reaction Intermediate for further functionalization
4-Nitro-N-(3-nitrophenyl)benzamide C₁₃H₉N₃O₅ 4-NO₂ (benzamide); 3-NO₂ (phenyl) 299.23 Reaction of 3-nitroaniline with 4-nitrobenzoyl chloride Solid derivative for analytical use
N-(3-Fluorophenyl)-3-nitrobenzamide C₁₃H₉FN₂O₃ 3-NO₂ (benzamide); 3-F (phenyl) 260.22 Unspecified (commercially discontinued) Lab reagent with ≥95% purity
N-(3-chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 4-NO₂ (benzamide); 3-Cl (phenethyl) 304.73 Schotten-Baumann reaction (amine + acyl chloride) Model compound for amide bond studies
4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide C₁₉H₁₂F₂N₄O₃ 3-NO₂, 4-F-anilino (benzamide); 4-F (phenyl) 406.32 Unspecified (crystallographic study) Structural analysis in crystallography
N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide C₁₇H₁₆N₂O₄ 3,4,5-OCH₃ (benzamide); 4-CN (phenyl) 312.32 Unspecified (commercially available) Potential use in drug discovery

Key Comparative Insights

Substituent Effects on Reactivity and Solubility: Electron-withdrawing groups (EWGs): The nitro (-NO₂) and cyano (-CN) groups in N-(4-cyanophenyl)-3-nitrobenzamide enhance electrophilicity at the benzene ring, making it reactive toward nucleophilic aromatic substitution. In contrast, N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide contains electron-donating methoxy (-OCH₃) groups, which increase solubility in polar solvents but reduce electrophilicity .

Synthesis Methods: The Schotten-Baumann reaction is a common method for synthesizing benzamides, as seen in N-(3-chlorophenethyl)-4-nitrobenzamide (via 4-nitrobenzoyl chloride and 3-chlorophenethylamine) . This method likely applies to N-(4-cyanophenyl)-3-nitrobenzamide, though direct evidence is lacking. 4-Nitro-N-(3-nitrophenyl)benzamide was synthesized as a derivative for analytical purposes, highlighting the utility of nitro groups in creating stable crystalline products .

Biological and Analytical Applications: N-(3-Fluorophenyl)-3-nitrobenzamide and N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide are marketed as lab reagents, suggesting roles in medicinal chemistry or material science . The nitro group in N-(4-cyanophenyl)-3-nitrobenzamide could be reduced to an amine (-NH₂), enabling its use as a precursor for more complex molecules (e.g., heterocycles or dyes) .

Structural Diversity: 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide demonstrates how additional substituents (e.g., fluoroanilino) can create steric hindrance, affecting crystallization patterns .

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